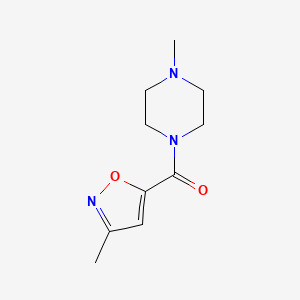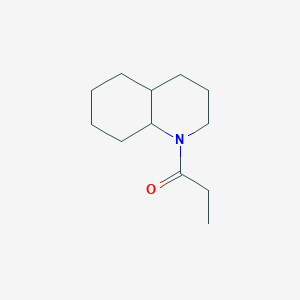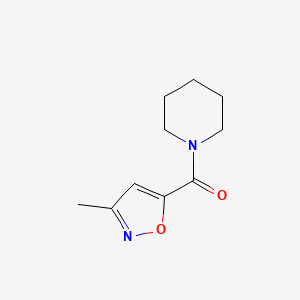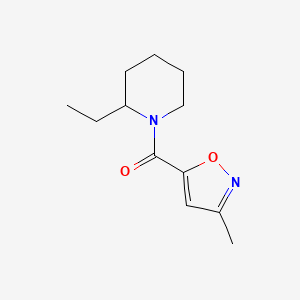
(3-Methyl-1,2-oxazol-5-yl)-(4-methylpiperazin-1-yl)methanone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(3-Methyl-1,2-oxazol-5-yl)-(4-methylpiperazin-1-yl)methanone is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications.
Wirkmechanismus
The mechanism of action of (3-Methyl-1,2-oxazol-5-yl)-(4-methylpiperazin-1-yl)methanone is not fully understood. However, it is believed to act on the central nervous system by modulating the levels of neurotransmitters such as serotonin, dopamine, and norepinephrine.
Biochemical and Physiological Effects:
(3-Methyl-1,2-oxazol-5-yl)-(4-methylpiperazin-1-yl)methanone has been shown to have several biochemical and physiological effects. It has been found to reduce the levels of pro-inflammatory cytokines such as IL-1β, IL-6, and TNF-α. Additionally, it has been shown to decrease the activity of cyclooxygenase-2 (COX-2), an enzyme responsible for the production of inflammatory mediators. Furthermore, it has been found to increase the levels of brain-derived neurotrophic factor (BDNF), a protein that plays a crucial role in the growth and survival of neurons.
Vorteile Und Einschränkungen Für Laborexperimente
(3-Methyl-1,2-oxazol-5-yl)-(4-methylpiperazin-1-yl)methanone has several advantages for lab experiments. It is a stable and easily synthesizable compound that can be obtained in high yields. Additionally, it exhibits potent and specific biological activity, making it a useful tool for studying various physiological and biochemical processes. However, its limitations include its poor solubility in water and its potential toxicity at high concentrations.
Zukünftige Richtungen
The potential therapeutic applications of (3-Methyl-1,2-oxazol-5-yl)-(4-methylpiperazin-1-yl)methanone are vast and varied. Some possible future directions for research include studying its effects on neurodegenerative diseases such as Alzheimer's and Parkinson's, investigating its potential as an anti-cancer agent, and exploring its use as a treatment for chronic pain and inflammation. Additionally, further studies are needed to elucidate its mechanism of action and to optimize its pharmacological properties.
In conclusion, (3-Methyl-1,2-oxazol-5-yl)-(4-methylpiperazin-1-yl)methanone is a promising chemical compound with significant potential for therapeutic applications. Its stable synthesis, potent biological activity, and specific mechanism of action make it a valuable tool for scientific research. Further studies are needed to fully understand its therapeutic potential and to optimize its pharmacological properties.
Synthesemethoden
The synthesis of (3-Methyl-1,2-oxazol-5-yl)-(4-methylpiperazin-1-yl)methanone involves the reaction of 3-methyl-5-aminooxazole with 4-methylpiperazine in the presence of a suitable catalyst. This process results in the formation of a white crystalline powder with a melting point of 172-174°C.
Wissenschaftliche Forschungsanwendungen
(3-Methyl-1,2-oxazol-5-yl)-(4-methylpiperazin-1-yl)methanone has been extensively studied for its potential therapeutic applications. It has been found to exhibit significant anti-inflammatory, analgesic, and anti-tumor properties. Additionally, it has been shown to have potent anti-anxiety and anti-depressant effects.
Eigenschaften
IUPAC Name |
(3-methyl-1,2-oxazol-5-yl)-(4-methylpiperazin-1-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15N3O2/c1-8-7-9(15-11-8)10(14)13-5-3-12(2)4-6-13/h7H,3-6H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FYAJBWGIRLFAQX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NOC(=C1)C(=O)N2CCN(CC2)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
209.24 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(3-Methyl-1,2-oxazol-5-yl)-(4-methylpiperazin-1-yl)methanone | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N-(5-ethyl-1,3,4-thiadiazol-2-yl)-2-[(4-fluorophenyl)methoxy]benzamide](/img/structure/B7478204.png)
![[2-(6-Amino-1-benzyl-3-methyl-2,4-dioxopyrimidin-5-yl)-2-oxoethyl] 4-(carbamoylamino)benzoate](/img/structure/B7478209.png)
![N~1~-(3-chlorophenyl)-N~2~-methyl-N~2~-[(2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)sulfonyl]glycinamide](/img/structure/B7478234.png)
methanone](/img/structure/B7478270.png)





![2-[(4-benzhydrylpiperazin-1-yl)methyl]-1H-benzimidazole](/img/structure/B7478316.png)


![N-cyclopropyl-4,5,6,7-tetrahydro-1-benzo[b]thiophene-3-carboxamide](/img/structure/B7478328.png)